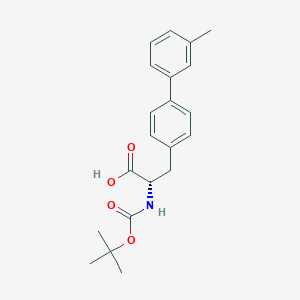
Boc-4-(3-methoxyphenyl)-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-4-(3-methoxyphenyl)-L-phenylalanine is a derivative of the amino acid phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the amino acid, and a methoxyphenyl group attached to the phenylalanine side chain. This compound is often used in peptide synthesis and medicinal chemistry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction is performed under mild conditions and is tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
In an industrial setting, the production of Boc-4-(3-methoxyphenyl)-L-phenylalanine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often involving the use of automated synthesis equipment and rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-4-(3-methoxyphenyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the Boc protecting group can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylalanine derivatives.
Applications De Recherche Scientifique
Boc-4-(3-methoxyphenyl)-L-phenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Boc-4-(3-methoxyphenyl)-L-phenylalanine involves its interaction with various molecular targets, including enzymes and receptors. The Boc protecting group helps to stabilize the molecule and prevent unwanted side reactions during synthesis. The methoxyphenyl group can interact with specific binding sites on proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Boc-4-(4-methoxyphenyl)-L-phenylalanine
- Boc-4-(2-methoxyphenyl)-L-phenylalanine
- Boc-4-(3-hydroxyphenyl)-L-phenylalanine
Uniqueness
Boc-4-(3-methoxyphenyl)-L-phenylalanine is unique due to the specific position of the methoxy group on the phenyl ring, which can influence its reactivity and binding properties. This positional specificity can result in different biological activities and chemical reactivities compared to its isomers.
Propriétés
IUPAC Name |
(2S)-3-[4-(3-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)12-14-8-10-15(11-9-14)16-6-5-7-17(13-16)26-4/h5-11,13,18H,12H2,1-4H3,(H,22,25)(H,23,24)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQBYTUNFOSWFM-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC(=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-1-(2'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride](/img/structure/B8164905.png)







![(S)-2-((tert-butoxycarbonyl)amino)-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8164941.png)

![(S)-2-((tert-butoxycarbonyl)amino)-3-(3'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8164948.png)
![(S)-2-((tert-butoxycarbonyl)amino)-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8164965.png)
